(4E)-2-(3,5-dimethylphenyl)-4-{[(2-hydroxyethyl)amino]methylidene}isoquinoline-1,3(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD08143842 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MFCD08143842 involves several synthetic routes, each with specific reaction conditions. One common method includes a diastereomerically selective cyclization reaction, which does not require a separate epimerization step . This method ensures high purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of MFCD08143842 is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves the use of advanced reactors and precise control of temperature, pressure, and reactant concentrations to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
MFCD08143842 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
The common reagents used in the reactions involving MFCD08143842 include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from the reactions of MFCD08143842 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives, each with unique properties.
Scientific Research Applications
MFCD08143842 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: MFCD08143842 is investigated for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: The compound is utilized in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of MFCD08143842 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
MFCD08143842 can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include those with analogous functional groups or similar molecular frameworks .
Uniqueness
What sets MFCD08143842 apart from its similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable for applications that require both robust performance and the ability to undergo specific chemical transformations.
Conclusion
MFCD08143842 is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, coupled with its ability to undergo diverse chemical reactions, make it a subject of ongoing research and development. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for harnessing its full potential in different fields.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-3-hydroxy-4-(2-hydroxyethyliminomethyl)isoquinolin-1-one |
InChI |
InChI=1S/C20H20N2O3/c1-13-9-14(2)11-15(10-13)22-19(24)17-6-4-3-5-16(17)18(20(22)25)12-21-7-8-23/h3-6,9-12,23,25H,7-8H2,1-2H3 |
InChI Key |
ZFROTWXRJSKZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NCCO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.